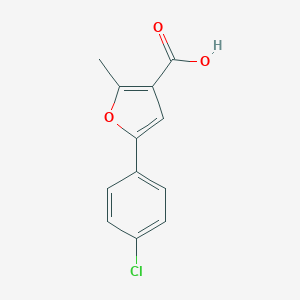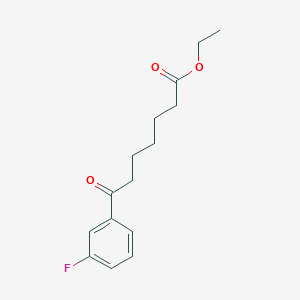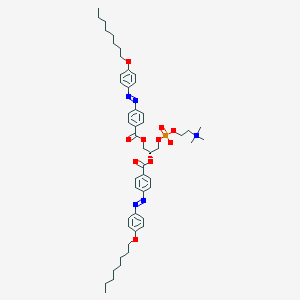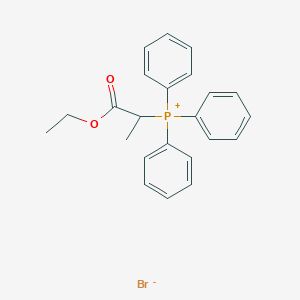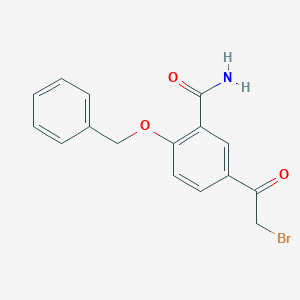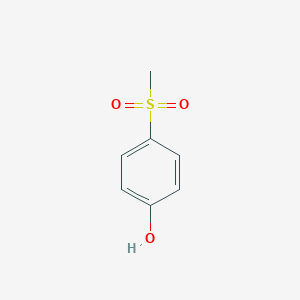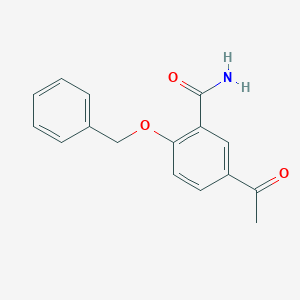
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid, also known as CMP, is a chiral amino acid that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects through various mechanisms, including the modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. It has been shown to regulate the expression of genes involved in inflammation, oxidative stress, and cell growth. (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid also inhibits the activity of enzymes involved in the production of reactive oxygen species and lipid peroxidation. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid modulates various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemische Und Physiologische Effekte
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce blood pressure. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and chiral nature. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid research, including the development of new synthesis methods, the investigation of its potential applications in regenerative medicine, and the exploration of its role in the gut microbiome. Additionally, further research is needed to elucidate the molecular mechanisms underlying (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid's effects and to optimize its therapeutic potential.
Conclusion
In conclusion, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral amino acid with potential applications in various fields, including medicine, agriculture, and food industry. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including asymmetric synthesis, enzymatic synthesis, and chemical synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to create enantiomerically pure (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the substrate and the reactant. Chemical synthesis involves the use of chemical reactions to produce (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been used as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a growth promoter for plants and animals. In the food industry, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a flavor enhancer and a preservative.
Eigenschaften
CAS-Nummer |
125292-93-5 |
|---|---|
Produktname |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,16)6-4-11-8(9(14)15)5(6)3-7(12)13/h5-6,8,11,16H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
InChI-Schlüssel |
ZGEUBGPBYKPRFI-BBVRLYRLSA-N |
Isomerische SMILES |
CC(C)([C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)O |
SMILES |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
Kanonische SMILES |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
Synonyme |
1'-hydroxykainic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



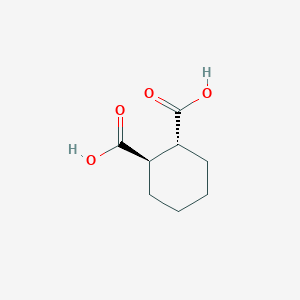
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
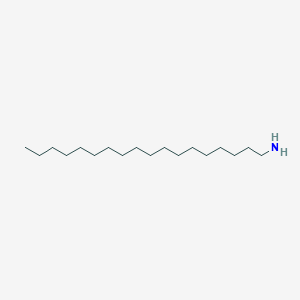
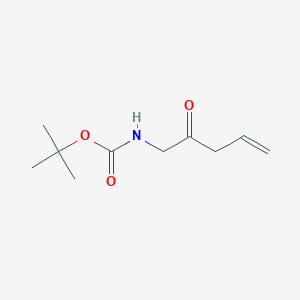
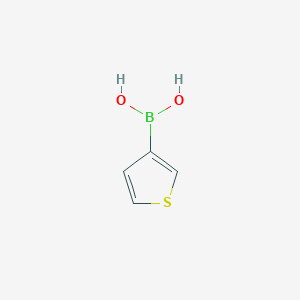
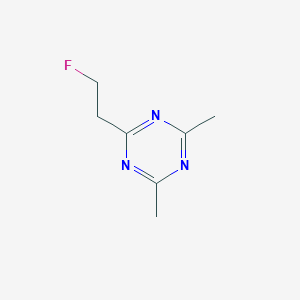
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
